molecular formula C40H48I2N2O6 B1208952 Metocurine iodide CAS No. 7601-55-0

Metocurine iodide

Numéro de catalogue: B1208952
Numéro CAS: 7601-55-0
Poids moléculaire: 906.6 g/mol
Clé InChI: DIGFQJFCDPKEPF-OIUSMDOTSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'iodure de métocurine est synthétisé à partir de la tubocurarine, un alcaloïde naturel extrait de la plante Chondrodendron tomentosum. La synthèse implique la méthylation de la tubocurarine pour produire de la diméthyltubocurarine, qui est ensuite convertie en iodure de métocurine en réagissant avec l'iodure de méthyle .

Méthodes de production industrielle : La production industrielle de l'iodure de métocurine suit la même voie de synthèse mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction afin d'assurer un rendement élevé et une pureté élevée du produit final. L'étape de méthylation est généralement réalisée en présence d'une base telle que l'hydroxyde de sodium pour faciliter la réaction .

Analyse Des Réactions Chimiques

Types de réactions : L'iodure de métocurine subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites de l'iodure de métocurine .

Applications De Recherche Scientifique

Clinical Applications

  • Surgical Anesthesia :
    • Induction of Muscle Relaxation : Metocurine iodide is frequently used as an adjunct in general anesthesia to facilitate intubation and provide muscle relaxation during surgery. It allows for controlled ventilation and improved surgical conditions .
    • Dosing Protocols : Typical dosages range from 0.1 to 0.2 mg/kg, administered every two to four hours as needed to maintain neuromuscular block .
  • Critical Care :
    • Management of Tetanus : In cases of tetanus, this compound has been noted for its effectiveness in providing muscle relaxation without significant hypotension, making it a preferred choice over other agents .
    • Ventilator Management : It is used in intensive care settings to assist with mechanical ventilation by reducing respiratory muscle activity, thereby improving patient comfort and synchrony with ventilatory support .
  • Research Applications :
    • Recent studies have explored this compound's potential beyond traditional uses. For instance, it has been investigated as a candidate for repurposing against the main protease enzyme of SARS-CoV-2, the virus responsible for COVID-19. In silico studies have identified it as a promising lead molecule due to its safety profile and existing FDA approval .

Safety Profile and Adverse Effects

While generally considered safe, this compound can induce side effects such as:

  • Histamine release leading to hypotension.
  • Respiratory depression if overdosed.
  • Rare instances of leukopenia and other hematological reactions .

Comparative Effectiveness

A comparative analysis of this compound with other neuromuscular blockers highlights its unique properties:

Agent Onset Time Duration Histamine Release Recommended Use
This compoundModerate3-4 hoursModerateGeneral anesthesia, critical care
PancuroniumFast1-2 hoursLowGeneral anesthesia
VecuroniumFast30-60 minLowGeneral anesthesia
AtracuriumModerate30-60 minHighPatients with renal impairment

Case Studies and Research Findings

Recent literature has documented several case studies demonstrating the efficacy of this compound in various clinical scenarios:

  • Case Study in Tetanus Management : A patient with severe tetanus was treated successfully using this compound, achieving adequate muscle relaxation without significant cardiovascular compromise .
  • COVID-19 Research : In silico screening identified metocurine as a potential inhibitor of SARS-CoV-2's main protease, suggesting avenues for therapeutic development against viral infections .
  • Pharmacodynamic Studies : Research on the pharmacodynamics of metocurine in animal models has provided insights into its effects on muscle disuse atrophy, emphasizing its role in both clinical and experimental settings .

Comparaison Avec Des Composés Similaires

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. It has a moderate risk of inducing histamine release and some ganglion blocking activity, which differentiates it from other neuromuscular blocking agents .

Activité Biologique

Metocurine iodide is a nondepolarizing neuromuscular blocking agent primarily used as an adjunct in anesthesia. It is classified as a benzylisoquinolinium compound and functions by competitively antagonizing acetylcholine at the neuromuscular junction. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical applications, and relevant case studies.

This compound acts by binding to the cholinergic receptors on the motor end-plate, thereby inhibiting the action of acetylcholine. This competitive antagonism leads to muscle relaxation, which is crucial during surgical procedures. The neuromuscular block can be reversed using acetylcholinesterase inhibitors such as neostigmine or edrophonium .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Half-life : Approximately 3 to 4 hours .
  • Protein Binding : About 35% in plasma .
  • Volume of Distribution : Not specifically available.
  • Absorption and Elimination : Details on absorption and elimination routes are not provided in the literature.

Clinical Applications

This compound is primarily utilized in various surgical settings for muscle relaxation. Its applications include:

  • Anesthesia : As a muscle relaxant during surgeries requiring intubation and mechanical ventilation.
  • Management of Intracranial Pressure : A study indicated that a pretreatment dose of metocurine could prevent increases in intracranial pressure (ICP) induced by succinylcholine during craniotomy .
  • Postoperative Shivering Control : Research shows that metocurine can suppress shivering during rewarming in hypothermic patients, thereby reducing metabolic demands while prolonging rewarming time .

Adverse Effects

This compound may induce several adverse effects, including:

  • Histamine Release : Moderate risk leading to potential allergic reactions .
  • Neuromuscular Complications : Prolonged neuromuscular blockade if not adequately monitored.
  • Other Reactions : Reports of leukopenia, gastrointestinal disturbances, and central nervous system effects such as headache and confusion have been documented .

Case Study 1: Intracranial Pressure Management

In a study involving 12 patients undergoing craniotomy, those pretreated with metocurine showed stable ICP levels after administration of succinylcholine, contrasting with significant ICP increases in the control group . This highlights the utility of metocurine in managing patients with intracranial lesions.

Case Study 2: Shivering Suppression

A study examining postoperative patients found that administering metocurine significantly reduced shivering during rewarming, which correlated with decreased oxygen consumption and metabolic demands. This suggests that metocurine can be beneficial in managing hypothermia in critically ill patients .

Comparative Data Table

ParameterThis compound
Drug ClassNondepolarizing Agent
MechanismCompetitive Antagonism
Half-life3-4 hours
Protein Binding35%
Common UsesMuscle Relaxation
Major Side EffectsHistamine Release

Q & A

Basic Research Questions

Q. What is the mechanism of action of metocurine iodide as a neuromuscular blocking agent, and how does it differ from other benzylisoquinolinium compounds?

this compound acts as a competitive, non-depolarizing neuromuscular blocker by binding to nicotinic acetylcholine receptors at the neuromuscular junction, preventing depolarization and muscle contraction. Unlike other benzylisoquinolinium agents (e.g., atracurium), it exhibits moderate histamine release and ganglion-blocking activity, which can influence hemodynamic stability during administration . Methodologically, its effects are assessed using in vivo twitch suppression models in animals, where incremental dosing and stabilization criteria (e.g., three consistent twitch responses) are employed to quantify potency .

Q. How should researchers address variability in neuromuscular blocking responses to this compound in experimental models?

Variability can arise from interspecies differences in receptor sensitivity or drug-protein binding. To mitigate this, researchers should:

  • Standardize dosing protocols (e.g., incremental doses of 2–5 µg/kg with 40–60 s intervals between administrations).
  • Monitor twitch suppression stability (≥3 consistent responses) before proceeding.
  • Control for confounding factors like anesthesia depth or concurrent medications (e.g., phenytoin, which alters protein binding and receptor density) .

Advanced Research Questions

Q. What experimental designs are optimal for analyzing the autonomic vs. neuromuscular effects of this compound?

A dual-model approach is recommended:

  • Neuromuscular blockade : Use isolated nerve-muscle preparations (e.g., guinea pig lumbrical muscle) to measure twitch suppression and calculate dose-response curves.
  • Autonomic effects : Assess ganglionic and muscarinic blockade via in vivo models (e.g., vagal inhibition in dogs). Comparative ratios (e.g., KB(trunk)/KB(muscle)K_{B(trunk)/K_{B(muscle)} }) can quantify selectivity, with metocurine’s muscarinic blockade being twice that of d-tubocurarine .
  • Validate histamine release using H1/H2 receptor antagonists (e.g., perphenazine and metiamide) to inhibit depressor responses .

Q. How can researchers resolve contradictions in reported hemodynamic effects of this compound across studies?

Discrepancies often stem from differences in dosing regimens or model systems. To address this:

  • Replicate studies using standardized protocols (e.g., fixed-dose intervals and species-specific baselines).
  • Apply multivariate statistical analyses (e.g., two-way ANOVA) to isolate drug effects from confounding variables like anesthesia or surgical stress .
  • Compare results with structurally related agents (e.g., d-tubocurarine) to contextualize autonomic margins of safety .

Q. What methodologies ensure reproducibility when studying this compound’s interaction with long-term therapies like phenytoin?

  • Pharmacokinetic profiling : Measure plasma protein binding changes via equilibrium dialysis and correlate with twitch recovery times.
  • Receptor density assays : Use radiolabeled ligands (e.g., 3^3H-acetylcholine) to quantify nicotinic receptor upregulation in chronic phenytoin-treated models.
  • Dose adjustment : Incrementally increase metocurine doses (e.g., 5–10 µg/kg steps) to account for reduced sensitivity, with real-time neuromuscular monitoring .

Q. How should researchers validate the purity and identity of this compound in experimental settings, given its discontinued commercial availability?

  • Synthetic validation : Characterize batches via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, referencing the CAS registry (7601-55-0) .
  • Functional assays : Confirm neuromuscular blocking activity in comparison to historical potency data (e.g., ED95_{95} values in animal models).
  • Ethical sourcing : Collaborate with certified API manufacturers adhering to GMP/FDA guidelines, documenting lot numbers and storage conditions .

Q. Methodological and Ethical Considerations

Q. What strategies minimize histamine-related adverse effects in preclinical studies using this compound?

  • Pre-treat subjects with H1/H2 antagonists (e.g., 1 mg/kg metiamide) 20 minutes before metocurine administration.
  • Use slow infusion rates (<1 µg/kg/min) to reduce abrupt histamine release.
  • Monitor mean arterial pressure and heart rate for depressor responses (e.g., >25% increase in heart rate or >20% drop in blood pressure) .

Q. How can researchers ethically justify required open-ended responses in human studies involving metocurine analogues?

  • Align with ethical guidelines (e.g., IRB protocols) by framing open-ended questions as fraud-detection tools (e.g., "Describe any discomfort experienced during the procedure").
  • Ensure transparency in consent forms about mandatory response requirements .

Q. Data Reporting Standards

Q. What documentation is critical for publishing this compound research in compliance with journal guidelines (e.g., Beilstein Journal of Organic Chemistry)?

  • Experimental details : Include dosing protocols, animal models, and statistical methods in the main text.
  • Compound characterization : Provide NMR/HPLC data in supplementary materials for novel batches.
  • Ethical disclosures : Document institutional review board approvals and adverse event reporting .

Q. How should conflicting data on metocurine’s ganglion-blocking activity be presented to enhance scholarly debate?

  • Use comparative tables to juxtapose historical and contemporary findings (e.g., ganglionic vs. neuromuscular potency ratios).
  • Discuss limitations (e.g., model specificity) and propose validation studies (e.g., in vitro ganglion assays) .

Propriétés

Key on ui mechanism of action

Metocurine iodide antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine.

Numéro CAS

7601-55-0

Formule moléculaire

C40H48I2N2O6

Poids moléculaire

906.6 g/mol

Nom IUPAC

(1S,16R)-9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;diiodide

InChI

InChI=1S/C40H48N2O6.2HI/c1-41(2)17-15-27-22-34(44-6)36-24-30(27)31(41)19-25-9-12-29(13-10-25)47-40-38-28(23-37(45-7)39(40)46-8)16-18-42(3,4)32(38)20-26-11-14-33(43-5)35(21-26)48-36;;/h9-14,21-24,31-32H,15-20H2,1-8H3;2*1H/q+2;;/p-2/t31-,32+;;/m0../s1

Clé InChI

DIGFQJFCDPKEPF-OIUSMDOTSA-L

SMILES

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[I-].[I-]

SMILES isomérique

C[N+]1(CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[I-].[I-]

SMILES canonique

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[I-].[I-]

melting_point

267-270

Key on ui other cas no.

7601-55-0

Numéros CAS associés

5152-30-7 (Parent)

Synonymes

dimethyl dl-curine dimethochloride
dimethyl-L-curine dimethochloride
dimethyl-L-curine dimethoiodide
dimethylchondrocurarine
dimethylcurarine dimethochloride
dimethylcurine
DMCDM
metocurine
metocurine dichloride
metocurine dichloride(1alpha)-isomer
metocurine dichloride, (1'alpha)-isomer
metocurine dichloride, (1beta)-(+-)-isomer
metocurine dihydroxide
metocurine diiodide
metocurine diiodide, (1beta)-(+-)-isomer
metocurine diiodide, (1beta)-isomer
metocurine iodide
metocurine, (1'alpha)-isomer
metocurine, (1beta)-isomer
Metubine

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metocurine iodide
Reactant of Route 2
Reactant of Route 2
Metocurine iodide
Reactant of Route 3
Reactant of Route 3
Metocurine iodide
Reactant of Route 4
Reactant of Route 4
Metocurine iodide
Reactant of Route 5
Reactant of Route 5
Metocurine iodide
Reactant of Route 6
Reactant of Route 6
Metocurine iodide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.